molecular formula C16H13IN4O3S2 B2426194 1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]-3-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiourea CAS No. 398998-08-8

1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]-3-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiourea

Cat. No.: B2426194
CAS No.: 398998-08-8
M. Wt: 500.33
InChI Key: ZNAXBIKTQMBOLM-UHFFFAOYSA-N
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Description

1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]-3-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiourea is a complex organic compound that features a combination of pyrrolidinone, thiazole, and iodophenyl groups

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IN4O3S2/c17-10-3-1-9(2-4-10)11-8-26-16(18-11)20-15(25)19-12(22)7-21-13(23)5-6-14(21)24/h1-4,8H,5-7H2,(H2,18,19,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAXBIKTQMBOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]-3-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiourea typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidinone and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thionyl chloride, iodine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]-3-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functionalities.

Scientific Research Applications

Chemistry

In chemistry, 1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]-3-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiourea is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, this compound may be investigated for its interactions with biological macromolecules. Its structural features could enable binding to specific proteins or nucleic acids, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers may explore its efficacy in treating various diseases, its mechanism of action, and its safety profile.

Industry

Industrially, this compound could be used in the development of new materials with specialized properties, such as polymers or coatings with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]-3-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiourea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]-3-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiourea include other thiazole-containing molecules and pyrrolidinone derivatives. These compounds share structural features and may exhibit similar reactivity and applications.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which imparts unique chemical and biological properties

Biological Activity

1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]-3-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiourea is a complex organic compound with significant potential in pharmaceutical applications. Its unique structure incorporates a thiourea moiety, which is known for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H13IN4O3S2C_{16}H_{13}IN_{4}O_{3}S_{2}, and it has a molecular weight of approximately 436.43 g/mol. Its IUPAC name reflects its intricate structure, which includes a pyrrolidinone derivative and a thiazole ring.

Property Value
Molecular FormulaC16H13IN4O3S2
Molecular Weight436.43 g/mol
IUPAC NameThis compound
CAS Number398998-08-8

The biological activity of thiourea derivatives often involves their ability to interact with various biological targets, such as enzymes and receptors. The specific mechanism of action for this compound may include:

  • Enzyme Inhibition : It can bind to active sites on enzymes, inhibiting their function and affecting metabolic pathways.
  • Antioxidant Activity : Thiourea compounds are known to exhibit antioxidant properties by scavenging free radicals.
  • Antimicrobial Activity : The presence of the thiazole and iodophenyl groups enhances its interaction with microbial targets.

Antimicrobial Activity

Research indicates that compounds with thiourea functionalities demonstrate significant antimicrobial properties. For instance:

  • A study reported that certain thiourea derivatives exhibited potent antibacterial activity against various pathogenic bacteria, including strains resistant to conventional antibiotics .

Anticancer Activity

Thiourea derivatives have shown promise in anticancer research:

  • Recent findings suggest that compounds similar to the one in focus can inhibit the growth of cancer cell lines by targeting specific molecular pathways associated with tumor progression . The IC50 values for some derivatives have been reported as low as 1.50 µM against leukemia cell lines.

Case Studies

Several studies have highlighted the efficacy of thiourea derivatives:

  • Study on Anticancer Properties :
    • A series of thiourea derivatives were synthesized and tested against pancreatic and breast cancer cell lines, showing IC50 values ranging from 3 to 14 µM .
  • Antioxidant Potential :
    • A new derivative demonstrated strong antioxidant activity with an IC50 value of 52 µg/mL in DPPH assays, indicating its potential in mitigating oxidative stress-related diseases .

Q & A

Q. What synthetic methodologies are effective for synthesizing this compound, given its functional groups?

The compound’s synthesis typically involves multi-step approaches. For example:

  • Step 1 : Formation of the thiazole core via cyclocondensation reactions (e.g., [2+3]-cyclocondensation between thiourea derivatives and maleic anhydride or N-arylmaleimides under reflux in ethanol) .
  • Step 2 : Functionalization of the pyrrolidinone moiety using acetylating agents (e.g., 2-(2,5-dioxopyrrolidin-1-yl)acetic acid) under anhydrous conditions .
  • Optimization : Solvent selection (DMF/ethanol mixtures) and temperature control (reflux at ~80°C) are critical to avoid side reactions.

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the thiazole and iodophenyl groups .
  • X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., intramolecular N–H···O bonds stabilizing planar structures) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Q. How should stability studies be designed for this compound under varying storage conditions?

  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds.
  • Solvent Stability : Test solubility and degradation in polar (e.g., DMSO) vs. non-polar solvents.
  • Light Sensitivity : Store in amber vials if the iodophenyl group shows UV-induced reactivity .

Advanced Research Questions

Q. How can conflicting data in biological activity assays (e.g., IC₅₀ variations) be resolved?

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls).
  • Dose-Response Curves : Use nonlinear regression models to account for batch-to-batch variability.
  • Orthogonal Assays : Validate results with complementary methods (e.g., enzymatic vs. cell-based assays) .

Q. What experimental strategies elucidate the impact of molecular conformation on reactivity or bioactivity?

  • Crystallographic Analysis : Correlate planarity (r.m.s. deviation <0.12 Å) with electronic conjugation in the thiourea-thiazole system .
  • Computational Modeling : Density Functional Theory (DFT) to map electron density at the iodine atom, which may influence halogen bonding in enzyme interactions .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified pyrrolidinone or iodophenyl groups to isolate key pharmacophores .

Q. How can environmental fate studies be designed to assess degradation pathways?

  • Abiotic Degradation : Test hydrolysis rates at varying pH levels (e.g., accelerated aging in acidic/basic buffers).
  • Biotic Degradation : Use microbial consortia to identify breakdown products via LC-MS.
  • Ecotoxicity Screening : Evaluate effects on model organisms (e.g., Daphnia magna) using OECD guidelines .

Q. What methodologies address discrepancies in spectroscopic characterization (e.g., tautomerism in thiourea derivatives)?

  • Variable-Temperature NMR : Detect dynamic tautomeric equilibria (e.g., thione vs. thiol forms).
  • IR Spectroscopy : Confirm C=S stretching frequencies (~1250 cm⁻¹) to rule out oxidation to urea .
  • Cross-Validation : Compare data across multiple techniques (X-ray, NMR, IR) to resolve ambiguities .

Methodological Considerations

  • Experimental Design : Use randomized block designs for biological assays to minimize batch effects .
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to identify confounding variables in bioactivity datasets .
  • Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to ensure consistency .

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